molecular formula C16H32NaO2 B148150 Sodium palmitate CAS No. 408-35-5

Sodium palmitate

Cat. No.: B148150
CAS No.: 408-35-5
M. Wt: 279.41 g/mol
InChI Key: ZUWJMSFTDBLXRA-UHFFFAOYSA-N
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Description

Sodium palmitate, also known as hexadecanoic acid sodium salt, is a sodium salt of palmitic acid. It is commonly used in the production of soaps and cosmetics due to its surfactant properties. This compound is derived from palm oil but can also be synthesized to reduce environmental impact .

Mechanism of Action

Target of Action

Sodium palmitate, the sodium salt of palmitic acid, is a common ingredient in soaps and detergents . It primarily targets the skin, helping to remove oil, dirt, and grime . It also interacts with cells in the body, particularly in the hypothalamus, a region of the brain that regulates energy metabolism .

Mode of Action

This compound acts as an emulsifier, maintaining the consistency of products . In the body, it induces endoplasmic reticulum (ER) stress and autophagy . It also inhibits ER-phagy (ER-targeted selective autophagy) in hypothalamic cells under starvation .

Biochemical Pathways

This compound affects several biochemical pathways. It negatively feeds back on acetyl-CoA carboxylase (ACC), which is responsible for converting acetyl-ACP to malonyl-ACP on the growing acyl chain, thus preventing further palmitate generation . It also increases the level of B-cell lymphoma 2 (Bcl-2) protein, which inhibits autophagy initiation .

Result of Action

This compound has several effects at the molecular and cellular levels. It induces cell death in certain types of cells, such as human epidermal growth factor receptor 2 (HER2)/neu-positive cells and breast cancer cell lines like MCF-7, due to enhanced fatty acid accumulation . It also induces lipoapoptosis in L02 and HepG2 liver cells by inducing glycogen synthase kinase-3β (GSK3β) expression .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the process of saponification, which produces this compound, can be accelerated by increasing the temperature or decelerated by maintaining a lower temperature . Additionally, the compound’s action can be affected by the presence of other substances, such as other fatty acids or salts .

Biochemical Analysis

Biochemical Properties

Sodium palmitate interacts with various enzymes, proteins, and other biomolecules. It enhances lipogenesis and cellular steatosis in various cell lines . It also induces cell death in human epidermal growth factor receptor 2 (HER2)/neu-positive cells and breast cancer cell lines like MCF-7 due to enhanced fatty acid accumulation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound induces lipoapoptosis in L02 and HepG2 liver cells by inducing glycogen synthase kinase-3β (GSK3β) expression .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For example, this compound can induce lipoapoptosis in liver cells by inducing the expression of GSK3β .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that reducing the BSA content in this compound solutions from 3:1 to 5:1 led to a marked increase in cell viability . Further reducing BSA content from 5:1 to 10:1 decreased cell viability .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, this compound enhances lipogenesis, a metabolic pathway that generates triglycerides for storage in adipose tissue .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium palmitate can be synthesized through the saponification of palmitic acid with sodium hydroxide. The reaction involves heating palmitic acid with sodium hydroxide in an aqueous solution, resulting in the formation of this compound and water .

Industrial Production Methods: In industrial settings, this compound is produced by reacting palm oil with sodium hydroxide. The process involves heating the mixture to facilitate the saponification reaction. The resulting soap is then purified and dried to obtain this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Although less common, this compound can be reduced under specific conditions.

    Substitution: this compound can participate in substitution reactions, where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reactions with other metal salts can lead to the formation of different metal palmitates.

Major Products Formed:

Scientific Research Applications

Sodium palmitate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific fatty acid chain length, which imparts distinct physical and chemical properties. It is particularly valued for its surfactant properties and its role in inducing cellular stress responses, making it a valuable compound in both industrial and research settings .

Biological Activity

Sodium palmitate, the sodium salt of palmitic acid, is a long-chain saturated fatty acid with significant biological activity. This compound is widely studied for its effects on cellular metabolism, insulin sensitivity, and potential therapeutic applications in various diseases. This article delves into the biological activities of this compound, supported by research findings, data tables, and case studies.

This compound is formed through the neutralization of palmitic acid with sodium hydroxide. Its molecular formula is C16H31NaO2, and it appears as a white solid at room temperature. The melting point of this compound is approximately 300 °C, indicating its stability under physiological conditions.

PropertyValue
Molecular FormulaC16H31NaO2
Molecular Weight288.43 g/mol
Melting Point~300 °C
SolubilitySoluble in water

1. Effect on Insulin Secretion

This compound has been shown to influence insulin secretion from pancreatic beta cells. Prolonged exposure to this compound can lead to a reduction in glucose-sensitive insulin release and decreased insulin content in isolated rat islets. This effect is associated with increased mitochondrial respiration and reactive oxygen species (ROS) production, which may contribute to lipotoxicity in beta cells .

2. Impact on Cellular Metabolism

This compound has been implicated in the modulation of fatty acid metabolism. In studies involving INS-1 beta cells, this compound exposure resulted in increased expression of endoplasmic reticulum (ER) stress markers and mitochondrial dysfunction. This suggests that high levels of saturated fatty acids can lead to cellular stress and apoptosis .

3. Stimulation of Epithelial Sodium Channels (ENaC)

Research indicates that this compound can stimulate ENaC activity by elevating intracellular calcium levels. This effect is mediated through oxidative stress pathways, highlighting the dual role of this compound as both a signaling molecule and a potential stressor within epithelial cells .

Case Study 1: Lipotoxicity in Diabetes

A study investigated the effects of this compound on INS-1 beta cells, showing that treatment with this compound led to significant cell death due to lipotoxicity. The addition of protective agents like sodium fluorocitrate demonstrated a reduction in cell death and improved viability, indicating potential therapeutic strategies for managing diabetes-induced beta cell dysfunction .

Case Study 2: Effects on Adipocytes

In adipocyte models, this compound was found to enhance lipid accumulation and promote adipogenesis. This suggests that while this compound can induce adverse effects in pancreatic cells, it may also play a role in normal adipocyte function under controlled conditions .

Research Findings

Recent studies have highlighted the complex role of this compound in metabolic processes:

  • Mitochondrial Function : Long-term exposure to this compound results in mitochondrial uncoupling and altered ATP production, which may impair insulin secretion mechanisms .
  • Oxidative Stress : this compound induces oxidative stress through ROS generation, contributing to cellular damage and apoptosis in various cell types .
  • Antimicrobial Properties : Interestingly, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in medical devices and antimicrobial systems .

Properties

CAS No.

408-35-5

Molecular Formula

C16H32NaO2

Molecular Weight

279.41 g/mol

IUPAC Name

sodium;hexadecanoate

InChI

InChI=1S/C16H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);

InChI Key

ZUWJMSFTDBLXRA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)[O-].[Na+]

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O.[Na]

Color/Form

WHITE CRYSTALS
White to yellow powde

melting_point

286.5 °C
270 °C

Key on ui other cas no.

408-35-5

physical_description

Liquid

Pictograms

Irritant

Synonyms

Acid, Hexadecanoic
Acid, Palmitic
Calcium Palmitate
Hexadecanoic Acid
Palmitate, Calcium
Palmitate, Sodium
Palmitic Acid
Sodium Palmitate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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